molecular formula C5H12N2O2 B2610948 Methyl 3-amino-2-(methylamino)propanoate CAS No. 751454-97-4

Methyl 3-amino-2-(methylamino)propanoate

Cat. No.: B2610948
CAS No.: 751454-97-4
M. Wt: 132.163
InChI Key: OUFGQJKQGLSTHS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(methylamino)propanoate is a branched-chain amino ester featuring two amine groups: a primary amine at position 3 and a methyl-substituted secondary amine at position 2. Its molecular formula is C₆H₁₃N₂O₂ (calculated based on structural analogs in ), with a molecular weight of approximately 145.18 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its bifunctional amine groups enable modifications for drug discovery and peptidomimetics .

Properties

IUPAC Name

methyl 3-amino-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7-4(3-6)5(8)9-2/h4,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFGQJKQGLSTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methylamine, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine compounds, and various substituted propanoate derivatives .

Scientific Research Applications

Methyl 3-amino-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 3-amino-2-(methylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The amino and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor signaling, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Differences

Key structural analogs differ in substituents, protecting groups, and salt forms, which influence their reactivity, stability, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 3-amino-2-(aminomethyl)propanoate C₅H₁₂N₂O₂ 132.16 Primary amine at position 3, aminomethyl at position 2; no methylamine substituent
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate C₁₀H₂₀N₂O₄ 232.28 Boc-protected amine at position 2; enhanced stability for peptide synthesis
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 Aromatic substituents and ketone group; used in multicomponent reactions
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopropylmethyl group introduces steric hindrance; hydrochloride salt improves solubility
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 279.16 Pyridine ring enhances coordination chemistry potential; dihydrochloride salt
2.2. Physical and Chemical Properties
  • Solubility : Hydrochloride or dihydrochloride salts (e.g., ) exhibit higher water solubility compared to free bases, making them preferable for lab applications requiring aqueous solutions.
  • Stability : Boc-protected derivatives () resist undesired side reactions during synthesis, while unprotected amines () are more reactive but prone to oxidation.
  • Synthetic Utility : Compounds with aromatic or heterocyclic substituents () are tailored for target-specific interactions, such as enzyme inhibition or receptor binding.

Key Research Findings

  • Protection Strategies : Boc groups () and salt forms () are critical for improving compound handling and reactivity in multistep syntheses.
  • Structural Impact on Bioactivity : Pyridine-containing analogs () show enhanced binding to metalloenzymes due to lone-pair donation from nitrogen.
  • Yield Challenges : Complex substituents (e.g., cyclopropylmethyl in ) reduce synthetic yields compared to simpler derivatives ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-2-(methylamino)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methyl acrylate with substituted benzylamines (e.g., 2-methylbenzylamine) in the presence of Pd/C or NaH as catalysts under reflux conditions in aprotic solvents like DMF . Optimization includes temperature control (60–80°C), solvent polarity adjustments, and catalyst loading (5–10% Pd/C) to improve yields (>70%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms structural integrity, e.g., amino proton signals at δ 1.5–2.5 ppm and ester carbonyl at ~170 ppm .
  • GC-MS/HPLC : Quantifies purity (>95%) and identifies byproducts .
  • FT-IR : Validates functional groups (N-H stretch: ~3300 cm⁻¹; ester C=O: ~1740 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to confirm molecular formula .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Classified as an irritant (H302/H312/H332). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store at 2–8°C in airtight containers. Spills require neutralization with 5% acetic acid and disposal per hazardous waste protocols .

Q. How does the compound’s structure influence its solubility and reactivity?

  • Methodological Answer : The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), while the amino group allows nucleophilic reactions (e.g., acylations, alkylations). Steric hindrance from the methylamino group may reduce reaction rates in bulky electrophiles .

Advanced Research Questions

Q. How can structural analogs be designed to enhance bioactivity, and what SAR insights exist?

  • Methodological Answer :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring improves metabolic stability and receptor binding .
  • Chiral Modifications : Enantiomeric forms (R vs. S) show divergent biological activities; chiral HPLC or asymmetric synthesis is used to isolate active isomers .
  • Case Study : Pyridyl-substituted analogs (e.g., 4-pyridylmethyl) exhibit thrombin inhibition (IC₅₀ < 1 µM) via hydrogen bonding with Ser195 .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., thrombin’s active site) using flexible ligand docking and scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å suggests favorable interactions .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. activation) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across concentrations (1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Confirm thrombin inhibition via fluorogenic substrate assays (e.g., Boc-VPR-AMC cleavage) and SPR for binding kinetics .
  • Structural Analysis : X-ray crystallography or Cryo-EM resolves binding modes and identifies allosteric vs. competitive mechanisms .

Q. What strategies mitigate racemization during synthesis of chiral derivatives?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct alkylations at -20°C to minimize base-induced racemization .
  • Chiral Auxiliaries : Use Evans oxazolidinones or tert-butyl sulfinamides to enforce stereocontrol (>90% ee) .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester enantiomers .

Key Notes

  • Structural Uniqueness : The methylamino and ester groups enable dual reactivity (nucleophilic/electrophilic), distinguishing it from analogs like ethyl 3-(dimethylamino)propanoate .
  • Data Conflicts : Variations in bioactivity may arise from impurity profiles (e.g., unreacted benzylamine); rigorous HPLC analysis is advised .

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